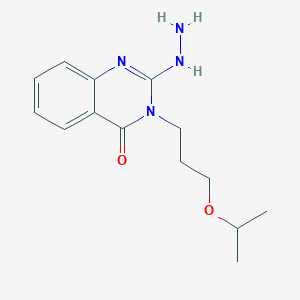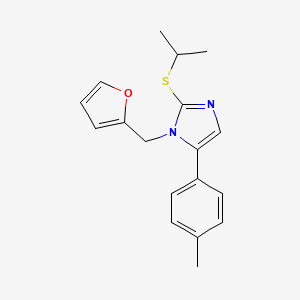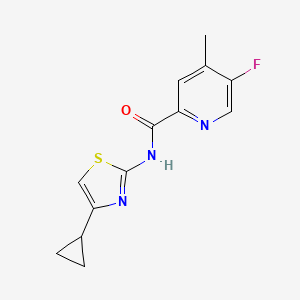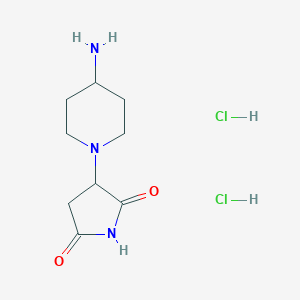![molecular formula C9H9N3O2 B2610263 Ethanone, 1-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)- CAS No. 927177-33-1](/img/structure/B2610263.png)
Ethanone, 1-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethanone, 1-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-” is a chemical compound with the CAS Number: 927177-33-1 . It has a molecular weight of 191.19 . The compound is also known as 6-acetyl-2-methylpyrazolo [1,5-a]pyrimidin-7 (4H)-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9N3O2/c1-5-3-8-10-4-7(6(2)13)9(14)12(8)11-5/h3-4,10H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Cancer Treatment
ENPP1 Inhibition for Immunotherapy: This compound has been identified as a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), which is an enzyme responsible for hydrolyzing cGAMP, the endogenous agonist for the STING pathway . Inhibition of ENPP1 can trigger STING and promote antitumor immunity, making it an attractive therapeutic target for cancer immunotherapy .
Antiepileptic Activity
Novel Antiepileptic Agent: Derivatives of this compound have shown significant antiepileptic activity in vitro. The pyrazolo[1,5-a]pyrimidin-7-one scaffold is considered the “active core” necessary for antiepileptic activity, and docking studies with the GABA A receptor model have provided insights into the mechanism of action .
Optical Applications
Fluorophore Development: A family of pyrazolo[1,5-a]pyrimidines-based fluorophores has been synthesized, showing key characteristics for optical applications. These include simpler and greener synthetic methodologies and tunable photophysical properties, making them strategic compounds for studying the dynamics of intracellular processes and developing organic materials .
Synthetic Chemistry
Microwave-Assisted Cross-Coupling Reactions: The compound serves as a precursor in efficient microwave-assisted Suzuki–Miyaura cross-coupling reactions. This strategy allows for the arylation of the pyrazolo[1,5-a]pyrimidin-7-one scaffold, expanding the possibilities for creating structurally diverse molecules .
Chemical Synthesis
Synthesis of Chemical Probes: The compound is used in the synthesis of chemical probes that can be employed in various research applications, including molecular sensing and bioimaging. Its structural features make it a suitable candidate for chelating ions and improving solubility in green solvents .
Material Science
Solid-State Emitters: Due to its photophysical properties, this compound can be used to design solid-state emitters. Proper structural selection allows for good solid-state emission intensities, comparable to commercial probes like coumarin-153, prodan, and rhodamine 6G .
Future Directions
The future directions for this compound could involve further exploration of its potential uses and properties. As it is a pyrazolo[1,5-a]pyrimidine derivative, it may have potential biological and pharmacological applications, given that other pyrazolo[1,5-a]pyrimidines have shown a range of activities such as hypnotic, anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, antischistosomal, and most importantly anti-tumor activity .
properties
IUPAC Name |
(6Z)-6-(1-hydroxyethylidene)-2-methylpyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-8-10-4-7(6(2)13)9(14)12(8)11-5/h3-4,13H,1-2H3/b7-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXUJMALBQAAKV-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C(C)O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C(=C1)N=C/C(=C(\C)/O)/C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{3-[(3-Methylbenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2610183.png)
![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B2610186.png)
![[1-Amino-4-(difluoromethyl)cyclohexyl]methanol](/img/structure/B2610187.png)
![2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2610189.png)
![8-(4-Ethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2610193.png)

![pyrazin-2-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2610196.png)

![7-benzyl-1,3-dimethyl-8-[(2Z)-2-(phenylmethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2610199.png)


![1-[4-(benzoylamino)phenyl]-N-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2610203.png)